Methyl nonanoate

Catalog No.
S561383
CAS No.
1731-84-6
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nonanoate

CAS Number

1731-84-6

Product Name

Methyl nonanoate

IUPAC Name

methyl nonanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3

InChI Key

IJXHLVMUNBOGRR-UHFFFAOYSA-N

SMILES

Array

solubility

0.0229 mg/mL at 25 °C
soluble in alcohol, ether; insoluble in wate

Canonical SMILES

CCCCCCCCC(=O)OC

The exact mass of the compound Methyl nonanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.33e-04 m0.0229 mg/ml at 25 °c0.0229 mg/ml at 25 °csoluble in alcohol, ether; insoluble in water. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl nonanoate (CAS 1731-84-6) is a saturated C9 fatty acid methyl ester (FAME), a class of compounds valued in research and industry for their roles as flavor and fragrance agents, specialty solvents, and chemical synthesis intermediates. It is a colorless liquid at room temperature characterized by a distinct fruity, waxy, and wine-like aroma. Its specific physical properties, such as a boiling point of 213–214 °C and a density of approximately 0.875 g/mL, position it as a key component in applications requiring precise volatility and fluid characteristics.

While other fatty acid methyl esters (FAMEs) like methyl octanoate (C8) or methyl decanoate (C10) may seem like viable substitutes, such substitutions are rarely successful without significant process or formulation adjustments. A single-carbon difference in chain length directly alters critical physical properties including boiling point, viscosity, and vapor pressure. These shifts can negatively impact distillation efficiencies, fluid handling protocols, formulation stability, and, critically, the final sensory profile of a flavor or fragrance. Therefore, specifying methyl nonanoate by its exact CAS number is essential for applications where these physical and organoleptic properties are tightly controlled for reproducible outcomes.

Processability: Defined Thermal Window for Distillation and Reaction Control

Methyl nonanoate possesses a boiling point of 213-214 °C, which is distinctly higher than that of its shorter-chain analog, methyl octanoate (193-194 °C), and lower than its longer-chain analog, methyl decanoate (224 °C). This specific thermal window is critical for process control, enabling precise separation via fractional distillation and stable temperature management in reflux-sensitive reactions.

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data213–214
Comparator Or BaselineMethyl Octanoate: 193–194; Methyl Decanoate: 224
Quantified Difference~20 °C lower than Methyl Decanoate; ~20 °C higher than Methyl Octanoate
ConditionsStandard atmospheric pressure (760 mmHg).

This specific boiling point allows for efficient purification and prevents cross-contamination from near-chain analogs, ensuring process reproducibility and final product purity.

Flavor & Fragrance Formulation: Unique Organoleptic Profile Compared to Ethyl Ester Analog

In sensory evaluations, methyl nonanoate is described as having a sweet, fruity, pear, waxy, and wine-like character. This contrasts with its close structural analog, ethyl nonanoate, which presents a different profile characterized as waxy, soapy, with cognac, apple, and banana notes. The choice between the methyl and ethyl ester is therefore not trivial, as it fundamentally alters the resulting sensory experience in a final formulation.

Evidence DimensionPrimary Odor/Flavor Descriptors
Target Compound DataSweet, fruity, pear, waxy, winey, slight tropical nuance
Comparator Or BaselineEthyl Nonanoate: Waxy, soapy, cognac, estery, fruity apple, banana, tropical, grape
Quantified DifferenceQualitatively distinct aromatic profiles (e.g., pear/wine vs. apple/banana/cognac)
ConditionsOrganoleptic evaluation by trained panelists at specified concentrations (e.g., 1-10 ppm).

For high-fidelity flavor and fragrance creation, the specific sensory notes of methyl nonanoate are non-interchangeable with its ethyl ester, making it a required component for certain profiles.

Precursor Suitability: Essential C9 Backbone for Pheromone Synthesis

Methyl nonanoate's linear nine-carbon chain serves as a crucial and structurally specific precursor in the synthesis of high-value chemicals, particularly certain insect pheromones. For example, derivatives like methyl 9-hydroxynonanoate are key starting materials for synthesizing the honeybee queen pheromone, (E)-9-oxo-2-decenoic acid (9-ODA). Using an analog with a different chain length, such as methyl octanoate or decanoate, would fail to produce the target molecule, making methyl nonanoate an indispensable building block for these specific synthetic pathways.

Evidence DimensionSynthetic Pathway Suitability
Target Compound DataProvides the required C9 backbone for specific pheromone targets (e.g., 9-ODA).
Comparator Or BaselineMethyl Octanoate (C8) / Methyl Decanoate (C10): Incorrect chain length; would lead to inactive or incorrect final products.
Quantified Difference100% requirement for C9 starting material.
ConditionsMulti-step organic synthesis of insect pheromones.

Procuring the correct C9 ester is non-negotiable for synthetic routes where the final product's biological activity is determined by its precise carbon skeleton.

Formulation of Specific Fruit and Wine Flavors

Where a precise waxy, pear, and wine-like sensory profile is required, methyl nonanoate is the component of choice over other esters like ethyl nonanoate, which imparts different notes such as cognac and apple.

Chemical Synthesis of C9-Dependent Pheromones and Fine Chemicals

As a starting material in multi-step organic syntheses where the nine-carbon backbone is a non-negotiable structural requirement for the final target molecule's identity and biological function.

Process Solvent Requiring a Mid-Range Evaporation Rate

In applications that require a solvent with volatility intermediate between C8 and C10 methyl esters, its specific boiling point of 213-214 °C allows for controlled evaporation rates and effective thermal management during processing.

Physical Description

Clear colorless liquid with an ester-like odor; [Acros Organics MSDS]
Liquid
colourless to pale yellow oily liquid with a wine, coconut odou

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

172.146329876 Da

Monoisotopic Mass

172.146329876 Da

Boiling Point

213.00 to 214.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Density

0.870-0.879

LogP

4.32 (LogP)
4.32

Appearance

Unit:100 mgPurity:99%Physical liquid

Melting Point

-35 °C

UNII

7XKD6QOH68

Vapor Pressure

0.21 [mmHg]

Other CAS

1731-84-6

Wikipedia

Methyl nonanoate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Nonanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. A. Clemmenson et al. “Genome-Wide Expression Analysis of Human In Vivo Irritated Epidermis: Differential Profiles Induced by Sodium Lauryl Sulfateand Nonanoic Acid” Journal of Investigative Dermatology, vol. 130 pp. 2201-2210, 20104. P. Breeuwer et al. “Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pHGradient” Applied and Environmental Microbiology, vol. 63 pp. 178-185, 19975. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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